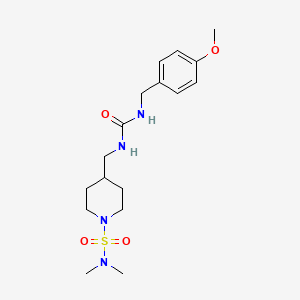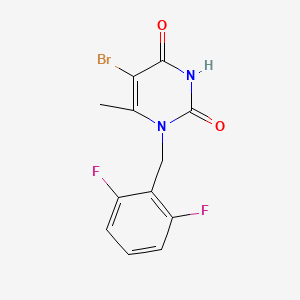
1-(bromomethyl)-1-methanesulfonylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-methanesulfonylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-methanesulfonylcyclopropane typically involves the reaction of cyclopropane derivatives with bromomethyl and methanesulfonyl reagents. One common method includes the bromination of cyclopropane followed by sulfonylation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-methanesulfonylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromomethyl group, yielding cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of cyclopropane derivatives without the bromomethyl group.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-methanesulfonylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-1-methanesulfonylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-methanesulfonylcyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-methanesulfonylcyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
1-(Bromomethyl)-1-methanesulfonylcyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-(Bromomethyl)-1-methanesulfonylcyclopropane is unique due to the combination of its small cyclopropane ring and the presence of both bromomethyl and methanesulfonyl groups. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
1-(bromomethyl)-1-methylsulfonylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKTCPOKAZDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)





![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)
METHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL](/img/structure/B2957491.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)
![N-(4-chlorophenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2957498.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2957502.png)

